Optimized Substrate Recognition Sequence: Ac-WEHD-AFC vs. Ac-YVAD-AFC Catalytic Efficiency
Ac-WEHD-AFC (AMC variant) demonstrates approximately 50-fold higher cleavage efficiency compared to the historically used Ac-YVAD-AFC (AMC variant) substrate for caspase-1 . The catalytic efficiency (kcat/KM) for Ac-WEHD-AMC is 3.3 × 10⁶ M⁻¹s⁻¹, which is 50-fold greater than the 6.6 × 10⁴ M⁻¹s⁻¹ measured for Ac-YVAD-AMC [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | Ac-WEHD-AMC: 3.3 × 10⁶ M⁻¹s⁻¹ (33.4 × 10⁵ M⁻¹s⁻¹ reported as kcat/KM × 10⁵) |
| Comparator Or Baseline | Ac-YVAD-AMC: 6.6 × 10⁴ M⁻¹s⁻¹ (0.66 × 10⁵ M⁻¹s⁻¹ reported as kcat/KM × 10⁵) |
| Quantified Difference | 50-fold higher cleavage efficiency for WEHD-containing substrate |
| Conditions | Purified recombinant caspase-1 enzyme, in vitro fluorogenic cleavage assay |
Why This Matters
This ~50-fold catalytic efficiency advantage directly translates to superior assay sensitivity and lower substrate consumption per experiment, enabling detection of caspase-1 activity at substantially lower enzyme concentrations than possible with YVAD-based substrates.
- [1] McIlwain DR, Berger T, Mak TW. Caspase functions in cell death and disease. Cold Spring Harb Perspect Biol. 2013;5(8):a008680. Table 1: kcat/KM × 10⁵ (M⁻¹s⁻¹) values: Ac-WEHD-AMC 33.4, Ac-YVAD-AMC 0.66. From Rano et al. (1997). View Source
